![molecular formula C12H19ClN2O B11734647 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de 3-[(3-aminopiperidin-1-il)metil]fenol: es un compuesto químico con la fórmula molecular C12H18N2O·HCl. Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del clorhidrato de 3-[(3-aminopiperidin-1-il)metil]fenol generalmente involucra los siguientes pasos:
Formación del anillo de piperidina: Esto se puede lograr mediante diversos métodos, como la hidrogenación, la ciclización o las reacciones de cicloadición.
Introducción del grupo aminopiperidina: Este paso involucra la reacción de la piperidina con una fuente de amina adecuada bajo condiciones controladas.
Unión del grupo fenol: Esto se puede hacer a través de reacciones de sustitución donde la aminopiperidina reacciona con un derivado de fenol.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y las plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de fenol sustituidos.
Aplicaciones Científicas De Investigación
Química:
- Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
- Empleado en el desarrollo de nuevas metodologías sintéticas.
Biología:
- Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina:
- Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
- Estudiado por sus propiedades farmacocinéticas y farmacodinámicas.
Industria:
- Utilizado en la producción de productos farmacéuticos y productos químicos finos.
- Aplicado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-[(3-aminopiperidin-1-il)metil]fenol implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos fisiológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-[(3-Aminopiperidin-1-il)metil]fenol
- 3-{[(3R)-3-aminopiperidin-1-il]metil}fenol
Comparación:
- Diferencias estructurales: Si bien son similares en estructura, estos compuestos pueden diferir en la posición o configuración de los grupos funcionales.
- Propiedades únicas: El clorhidrato de 3-[(3-aminopiperidin-1-il)metil]fenol puede exhibir propiedades químicas y biológicas únicas debido a la presencia del grupo clorhidrato, que puede influir en su solubilidad, estabilidad y reactividad.
Propiedades
Fórmula molecular |
C12H19ClN2O |
|---|---|
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
3-[(3-aminopiperidin-1-yl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;1H |
Clave InChI |
ULSGPUZSKGDZMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


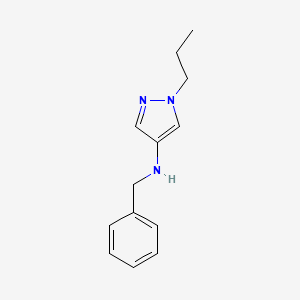
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
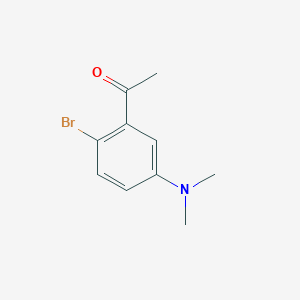
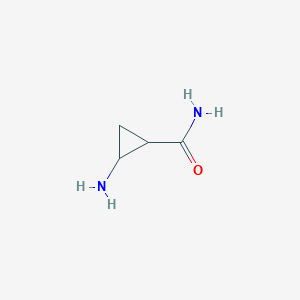
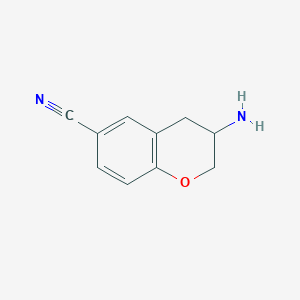
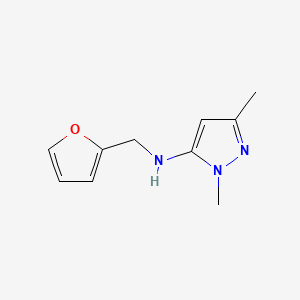
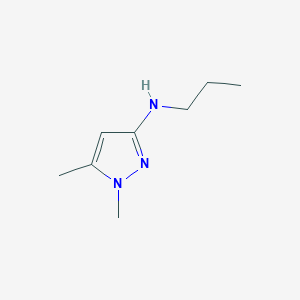
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

